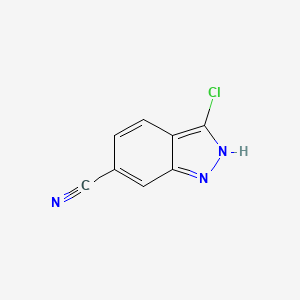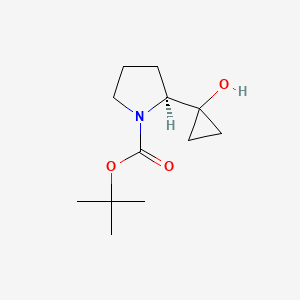
3-Chloro-1H-indazole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1H-indazole-6-carbonitrile is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 6th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1H-indazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 5th position.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: N-substituted indazole derivatives.
Electrophilic Substitution: Halogenated or nitrated indazole derivatives.
Reduction: Amino-indazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1H-indazole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 3-Chloro-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The cyano group can enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1H-indazole-6-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-Chloro-1H-indazole-5-carbonitrile: Similar structure with the cyano group at the 5th position.
1H-Indazole-6-carbonitrile: Lacks the chlorine atom at the 3rd position.
Uniqueness
3-Chloro-1H-indazole-6-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
Eigenschaften
Molekularformel |
C8H4ClN3 |
|---|---|
Molekulargewicht |
177.59 g/mol |
IUPAC-Name |
3-chloro-2H-indazole-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) |
InChI-Schlüssel |
NUUOFVTXVQHMKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)




![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)
![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)




